Cas no 54454-25-0 (1-(4-iodophenyl)butane-1,3-dione)

1-(4-Iodophenyl)butane-1,3-dione is a versatile organic compound featuring a diketone moiety and an iodophenyl substituent, making it valuable in synthetic chemistry applications. The presence of the iodine atom enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the construction of complex aromatic systems. The β-diketone functionality allows for chelation with metal ions, rendering it useful in coordination chemistry and catalysis. Its well-defined structure and stability under various conditions make it a reliable intermediate for pharmaceutical and materials science research. The compound’s high purity and consistent performance ensure reproducibility in experimental and industrial processes.
1-(4-iodophenyl)butane-1,3-dione structure
54454-25-0 structure
Product Name:1-(4-iodophenyl)butane-1,3-dione
CAS No:54454-25-0
MF:C10H9IO2
MW:288.081735372543
CID:3187515
PubChem ID:10859151
Update Time:2025-06-11

1-(4-iodophenyl)butane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1,3-BUTANEDIONE, 1-(4-IODOPHENYL)-
    • 1-(4-iodophenyl)butane-1,3-dione
    • DOLQXAYVXVVCEZ-UHFFFAOYSA-N
    • 54454-25-0
    • EN300-1126174
    • SCHEMBL3860105
    • 1-(4-iodophenyl)-butane-1,3-dione
    • Inchi: 1S/C10H9IO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
    • InChI Key: DOLQXAYVXVVCEZ-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)C(CC(C)=O)=O

Computed Properties

  • Exact Mass: 287.96473Da
  • Monoisotopic Mass: 287.96473Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 34.1Ų

1-(4-iodophenyl)butane-1,3-dione Pricemore >>

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Additional information on 1-(4-iodophenyl)butane-1,3-dione

Comprehensive Overview of 1-(4-iodophenyl)butane-1,3-dione (CAS No. 54454-25-0): Properties, Applications, and Industry Insights

1-(4-iodophenyl)butane-1,3-dione (CAS No. 54454-25-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This β-diketone derivative features an iodophenyl group, which enhances its reactivity and utility in synthetic chemistry. With the growing demand for halogenated intermediates in drug discovery, this compound is increasingly studied for its potential in creating novel bioactive molecules.

The compound’s molecular structure combines a butane-1,3-dione backbone with a 4-iodophenyl substituent, making it a versatile building block for cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions. Researchers are particularly interested in its role in developing fluorescent probes and photoactive materials, aligning with trends in optoelectronics and bioimaging. Its iodine atom also facilitates radiolabeling applications, a hotspot in diagnostic imaging and theranostics.

In recent years, 1-(4-iodophenyl)butane-1,3-dione has been explored for its potential in metal-organic frameworks (MOFs) and coordination polymers, where its chelating properties are leveraged to design advanced materials. These applications resonate with the surge in interest for sustainable materials and green chemistry, addressing questions like "How can halogenated compounds improve catalytic efficiency?" or "What are the eco-friendly synthesis routes for β-diketones?"

From a synthetic perspective, the compound’s keto-enol tautomerism offers unique reactivity patterns, often discussed in forums on organic synthesis optimization. Its stability under various pH conditions makes it suitable for aqueous-phase reactions, a key focus for industries reducing solvent waste. Analysts note its compatibility with microwave-assisted synthesis, a technique gaining traction for its energy efficiency.

Quality control of CAS No. 54454-25-0 involves rigorous HPLC and NMR validation, ensuring purity for sensitive applications like peptide modification or polymer functionalization. As regulatory standards tighten, manufacturers emphasize traceability and process analytical technology (PAT), topics frequently searched in pharmaceutical compliance discussions.

Market trends indicate rising demand for 1-(4-iodophenyl)butane-1,3-dione in Asia-Pacific regions, driven by contract research organizations (CROs) and academic collaborations. Its niche applications in OLED development and photoredox catalysis further align with global investments in renewable energy technologies. FAQs such as "What are alternatives to palladium catalysts in iodophenyl reactions?" highlight its relevance in cost-sensitive R&D.

In conclusion, 1-(4-iodophenyl)butane-1,3-dione exemplifies the intersection of traditional organic chemistry and cutting-edge innovation. Its multifaceted roles—from materials science to bioconjugation—underscore its value in addressing contemporary scientific challenges while adhering to sustainability goals.

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